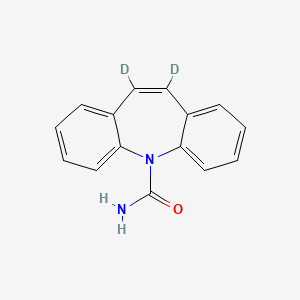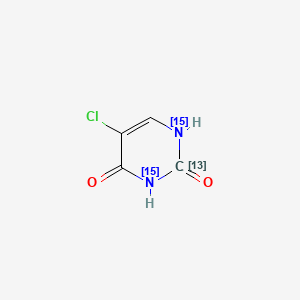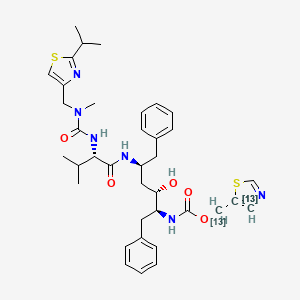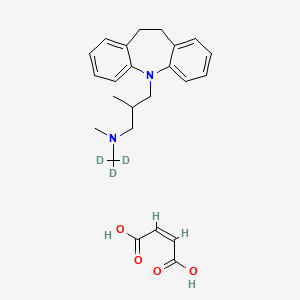
Trimipramine-D3 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimipramine-D3 Maleate is a labeled salt of Trimipramine, which is a tricyclic antidepressant (TCA) used for the treatment of depression . It is also a serotonin transport blocker .
Molecular Structure Analysis
This compound has a molecular formula of C20H23D3N2 • C4H4O4 and a formula weight of 413.5 . The Trimipramine cation contains a seven-membered azepine ring with two fused benzene rings .
Physical and Chemical Properties Analysis
This compound is an almost odorless, white or slightly cream-colored, crystalline substance . It is very slightly soluble in ether and water, is slightly soluble in ethyl alcohol and acetone, and freely soluble in chloroform and methanol at 20° C .
Applications De Recherche Scientifique
Crystallographic Analysis
The crystal structure of Trimipramine-D3 Maleate has been elucidated, revealing intricate details about its molecular configuration. This compound crystallizes with four independent cation-anion pairs in the asymmetric unit, showcasing a seven-membered azepine ring fused with two benzene rings. The study highlights the significance of intermolecular and intramolecular hydrogen bonds in determining the molecular packing and the twist angles of the mean planes of the benzene rings. This crystallographic analysis is essential for understanding the molecular basis of this compound's interactions and its physicochemical properties (Jasinski et al., 2010).
Protonation and NMR Spectroscopy
Research using NMR spectroscopy has investigated the protonation of Trimipramine salts, including the maleate form. This study provides insights into how counter ions affect the protonation of Trimipramine under various conditions, using different spectroscopy techniques. Such research is crucial for understanding the chemical behavior and interaction mechanisms of this compound at the molecular level (Somashekar et al., 2005).
Thermal Decomposition Studies
Investigations into the thermal decomposition of this compound provide valuable data on its stability and decomposition kinetics. The study of kinetic parameters and thermodynamic functions under various conditions contributes to a deeper understanding of the compound's stability, which is crucial for its storage, handling, and formulation (Abu-eittah & Kamel, 2003).
Analytical Method Development
Research has also focused on developing sensitive analytical methods for determining this compound in biological matrices. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed, showcasing the importance of precise, accurate measurement techniques for this compound in clinical and pharmacological studies (Koganti et al., 2015).
Mécanisme D'action
Target of Action
Trimipramine-D3 Maleate primarily targets the human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT) . It also interacts with the human organic cation transporters (hOCT1, hOCT2, and hOCT3), which are expressed in the brain and are known to be involved in the uptake of monoamines .
Mode of Action
this compound’s mode of action differs from other tricyclic antidepressants. It acts by decreasing the reuptake of norepinephrine and serotonin (5-HT) It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .
Biochemical Pathways
The affected biochemical pathways involve the neurotransmitters norepinephrine and serotonin. The drug’s action leads to increased noradrenaline production due to desensitization of a2 receptors . It is also thought that tricyclic antidepressants like this compound modulate anti-pain opioid systems in the CNS via an indirect serotonergic route .
Pharmacokinetics
It is known that tricyclic antidepressants accumulate in the brain (up to tenfold), which may contribute to their antidepressant action .
Result of Action
The primary result of this compound’s action is the alleviation of symptoms of depression . It is also known to have an anxiety-reducing sedative component to its action .
Safety and Hazards
Trimipramine-D3 Maleate is not approved for use in pediatric patients . It may increase the risk of suicidal thinking and behavior in children, adolescents, and young adults with major depressive disorder and other psychiatric disorders . Side effects may include dizziness, drowsiness, difficulty urinating, headache, weakness, changes in appetite/weight, dry mouth, blurred vision, and constipation .
Analyse Biochimique
Biochemical Properties
Trimipramine-D3 Maleate selectively binds the serotonin (5-HT) transporter (SERT) over the norepinephrine transporter (NET) and dopamine transporter (DAT) . It also acts as a histamine H1 receptor antagonist . This compound interacts with muscarinic acetylcholine and α1- and α2-adrenergic receptors, as well as dopamine D1 and D2 receptors and 5-HT receptor subtypes 5-HT1C and 5-HT2 .
Cellular Effects
This compound has been shown to have effects on various types of cells. It is thought that tricyclic antidepressants like this compound work by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells . This response occurs immediately, yet mood does not lift for around two weeks . It is now thought that changes occur in receptor sensitivity in the cerebral cortex and hippocampus .
Molecular Mechanism
The mechanism of action of this compound is thought to be related to its ability to inhibit the reuptake of neurotransmitters, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This can enhance neurotransmission, leading to the therapeutic effects seen with this drug .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce immobility time in the forced swim test in rats when administered at a dose of 10 mg/kg
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGHCKHAXOUQOS-QWPULOJDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)


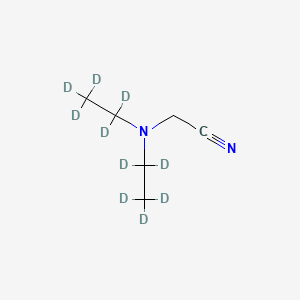

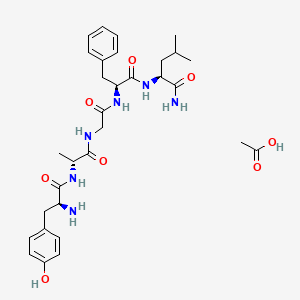
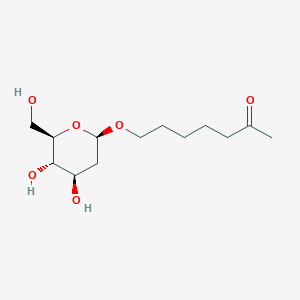
![5-Benzyl-10-hydroxy-10,11-dihydro-5H-dibenz[b,f]azepine-d3](/img/structure/B563431.png)
